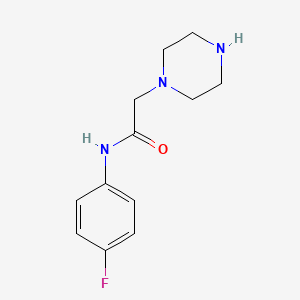

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16/h1-4,14H,5-9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEIGLHBKQEEMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering both foundational knowledge and practical insights into the handling and study of this compound.

Introduction and Chemical Identity

This compound is a synthetic organic compound featuring a fluorophenyl group, an acetamide linker, and a piperazine moiety. This structural combination is of significant interest in medicinal chemistry due to the prevalence of these functional groups in a wide range of biologically active molecules. The fluorophenyl group can enhance metabolic stability and receptor binding affinity, while the piperazine ring is a common pharmacophore in centrally active agents.

Table 1: Core Chemical Identifiers [1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 256943-82-5 |

| Molecular Formula | C₁₂H₁₆FN₃O |

| Molecular Weight | 237.27 g/mol |

| Canonical SMILES | C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)N |

| InChI Key | ICEIGLHBKQEEMG-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process. This involves the initial formation of a haloacetamide intermediate, followed by nucleophilic substitution with piperazine. To prevent undesired side reactions, such as double alkylation of the piperazine, a protection-deprotection strategy is often employed.

Synthesis of Intermediate: 2-chloro-N-(4-fluorophenyl)acetamide

The precursor, 2-chloro-N-(4-fluorophenyl)acetamide, is synthesized by the acylation of 4-fluoroaniline with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide [2]

-

Reaction Setup: A solution of 4-fluoroaniline (1 equivalent) and a suitable base, such as triethylamine (1 equivalent), is prepared in an appropriate aprotic solvent (e.g., toluene, dichloromethane) in a reaction vessel equipped with a dropping funnel and a magnetic stirrer. The mixture is cooled in an ice bath.

-

Addition of Chloroacetyl Chloride: Chloroacetyl chloride (1 equivalent) is added dropwise to the cooled solution over a period of 30 minutes to control the exothermic reaction.

-

Reaction: The reaction mixture is stirred at room temperature for several hours (typically 4 hours) to ensure complete conversion.

-

Work-up: The resulting precipitate (triethylamine hydrochloride) is removed by filtration. The organic filtrate is washed sequentially with water, a mild acid (e.g., dilute HCl), and brine.

-

Isolation: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2-chloro-N-(4-fluorophenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure intermediate.

Synthesis of this compound

The final product is obtained by the reaction of 2-chloro-N-(4-fluorophenyl)acetamide with piperazine. A common challenge in this step is the potential for the chloroacetamide to react with both nitrogen atoms of piperazine. To achieve mono-substitution, a protecting group strategy is advisable.

Experimental Protocol: Boc-Protected Route

-

Reaction of Intermediate with Boc-Piperazine: 2-chloro-N-(4-fluorophenyl)acetamide (1 equivalent) is dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). To this solution, tert-butyl piperazine-1-carboxylate (Boc-piperazine, 1.1 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 2-3 equivalents) are added.

-

Reaction Conditions: The mixture is heated (e.g., to 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Isolation of Protected Product: Upon completion, the reaction mixture is cooled, and water is added to precipitate the crude product or to facilitate extraction with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried, and concentrated to yield crude N-(4-fluorophenyl)-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetamide.

-

Purification of Protected Product: The crude material is purified by column chromatography on silica gel.

-

Boc Deprotection: The purified Boc-protected compound is dissolved in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at room temperature.

-

Isolation of Final Product: After the deprotection is complete, the solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield this compound. The product can be further purified by recrystallization or chromatography.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic behavior.

Table 2: Computed Physicochemical Properties [1]

| Property | Value |

| Molecular Weight | 237.27 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 44.4 Ų |

| Heavy Atom Count | 17 |

| Complexity | 248 |

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the fluorophenyl ring, the methylene protons of the acetamide linker, and the methylene protons of the piperazine ring. The amide proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the fluorophenyl ring (with C-F coupling), the carbonyl carbon of the acetamide, and the carbons of the piperazine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (237.27 g/mol ). Fragmentation patterns would likely involve cleavage of the acetamide bond and fragmentation of the piperazine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine and amide, C=O stretching of the amide, and C-F stretching of the fluorophenyl group.

Pharmacological and Toxicological Profile

Potential Pharmacological Activity

The pharmacological profile of this compound has not been extensively reported in the public domain. However, based on its structural motifs, it can be hypothesized to interact with biological targets where similar compounds have shown activity. For instance, many phenylpiperazine derivatives exhibit affinity for various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors. The acetamide moiety is also present in numerous compounds with diverse biological activities. Therefore, this compound could be a candidate for screening in assays related to central nervous system disorders.

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H318: Causes serious eye damage[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Analytical Methods

The quantification of this compound in various matrices, such as reaction mixtures or biological samples, can be achieved using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound.

Table 3: General HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |

| Detection | UV detection at a wavelength corresponding to the absorbance maximum of the fluorophenyl chromophore (typically around 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Method development would be required to optimize the mobile phase composition for adequate retention and resolution from any impurities or other components in the sample. For trace analysis of the piperazine moiety, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection sensitivity.[2]

Conclusion and Future Directions

This compound is a compound with a chemical structure that suggests potential for biological activity, particularly in the area of neuropharmacology. This guide has outlined its chemical identity, plausible synthetic routes, and key physicochemical and safety considerations. Further research is warranted to experimentally determine its spectroscopic and physicochemical properties, as well as to explore its pharmacological and toxicological profiles. The synthetic and analytical methods described herein provide a solid foundation for researchers and drug development professionals to undertake such investigations.

References

-

Kang, S.-s., Zeng, H.-s., Li, H.-l., & Wang, H.-b. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194. [Link]

-

PubChem. (n.d.). N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of modern drug discovery, development, and quality control. This guide provides a comprehensive, multi-technique framework for the structural elucidation of this compound, a compound featuring key pharmacophores such as a fluorophenyl ring, a secondary amide linkage, and a piperazine moiety. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for a robust, self-validating analytical workflow. By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we present a holistic approach to confirm the compound's identity, connectivity, and key structural features with the highest degree of confidence.

Introduction: The Imperative of Structural Integrity

This compound (Molecular Formula: C₁₂H₁₆FN₃O, Molecular Weight: 237.27 g/mol ) represents a class of compounds with significant potential in medicinal chemistry.[1] The precise arrangement of its atoms dictates its physicochemical properties, pharmacological activity, and safety profile. Therefore, its structural verification is not merely an academic exercise but a critical requirement for regulatory compliance and ensuring product safety and efficacy.[2][3][4]

The process of structure elucidation is a systematic investigation that combines multiple analytical techniques to build a complete and unambiguous picture of a molecule. Each technique provides a unique piece of the structural puzzle, and their collective data creates a self-validating system that minimizes ambiguity. This guide outlines an integrated workflow designed to achieve this goal.

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of a typical structure elucidation campaign, where data from orthogonal techniques are synthesized to arrive at a confirmed structure.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound with high precision.[5][6] For this compound, High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula.

Expertise: Why HRMS is Critical

Soft ionization techniques like Electrospray Ionization (ESI) are employed to generate intact molecular ions, typically the protonated species [M+H]⁺ in positive ion mode. HRMS instruments (e.g., Orbitrap, TOF) can measure the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique elemental formula and distinguishing the target compound from isobaric impurities.[6][7][8]

Trustworthiness: Tandem MS (MS/MS) for Structural Fragmentation

To validate the connectivity, tandem mass spectrometry (MS/MS) is performed.[9] The [M+H]⁺ ion is isolated and fragmented via collision-induced dissociation (CID), and the resulting fragment ions provide direct evidence of the molecule's substructures.[6][10] For this compound, characteristic cleavages are expected at the amide bond and within the piperazine ring, which are well-documented fragmentation pathways for such derivatives.[11][12]

Data Presentation: Expected Mass Spectral Data

| Ion | Formula | Calculated m/z (Monoisotopic) | Origin of Fragment |

| [M+H]⁺ | [C₁₂H₁₇FN₃O]⁺ | 238.1350 | Parent Ion |

| Fragment A | [C₈H₇FNO]⁺ | 152.0506 | Cleavage of the amide C-N bond (acylium ion) |

| Fragment B | [C₆H₄FNH₂]⁺ | 111.0428 | 4-fluoroaniline moiety |

| Fragment C | [C₅H₁₁N₂]⁺ | 99.0917 | Piperazinyl-methyl fragment after amide bond cleavage |

| Fragment D | [C₄H₉N₂]⁺ | 85.0760 | Piperazine ring fragment |

Experimental Protocol: ESI-MS/MS Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Full Scan MS (MS1): Acquire a full scan spectrum in positive ion mode over a range of m/z 50-500 to identify the [M+H]⁺ ion.

-

Tandem MS (MS2): Select the [M+H]⁺ ion at m/z 238.14 for isolation.

-

Fragmentation: Apply collision energy (typically 10-40 eV, optimized) to induce fragmentation and acquire the product ion spectrum.[7]

NMR Spectroscopy: The Definitive Connectivity Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[5][13] A combination of 1D (¹H, ¹³C) and 2D experiments is required for an unambiguous assignment of all atoms.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of unique proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin splitting).

¹³C NMR Spectroscopy: The Carbon Backbone

A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a direct count of the carbons and information about their chemical nature (e.g., carbonyl, aromatic, aliphatic).[13][14]

2D NMR: Connecting the Pieces

While 1D NMR provides the fundamental data, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential to link the structure together.[15]

-

HSQC: Correlates each proton signal to the carbon it is directly attached to.

-

HMBC: Reveals correlations between protons and carbons separated by 2 or 3 bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

Caption: Key HMBC correlations confirming molecular connectivity.

Data Presentation: Predicted NMR Assignments

| Atom Position(s) | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |

| Amide NH | ~8.5-9.5, broad s, 1H | - |

| Aryl CH (ortho to F) | ~7.0-7.2, t, 2H | ~115-117 (d, J_CF ≈ 22 Hz) |

| Aryl CH (meta to F) | ~7.4-7.6, dd, 2H | ~121-123 (d, J_CF ≈ 8 Hz) |

| Aryl C-F | - | ~158-162 (d, J_CF ≈ 245 Hz) |

| Aryl C-N | - | ~135-138 |

| Carbonyl C=O | - | ~168-172 |

| Methylene α-CH₂ | ~3.1-3.3, s, 2H | ~60-63 |

| Piperazine β-CH₂ | ~2.6-2.8, t, 4H | ~53-55 |

| Piperazine γ-CH₂ | ~2.8-3.0, t, 4H | ~45-47 |

| Piperazine NH | ~1.5-2.5, broad s, 1H | - |

Note: Chemical shifts are estimates and can vary based on solvent and concentration. Multiplicities: s=singlet, d=doublet, t=triplet, dd=doublet of doublets.[5][16][17][18]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for amides to clearly observe the N-H proton.[15]

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans.[15][19]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are needed to observe all carbons, including the quaternary carbonyl carbon.[15][19]

-

2D NMR Acquisition: Perform standard HSQC and HMBC experiments to establish C-H and long-range correlations.

FT-IR Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy provides rapid and definitive confirmation of the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[13]

Expertise & Trustworthiness: Identifying Key Bonds

For this compound, the IR spectrum serves as a crucial validation step. The presence of a strong absorption for the Amide I band (C=O stretch) and a distinct N-H stretching peak confirms the secondary amide linkage, a central feature of the molecule.[20] The Amide II band further supports this assignment.[21][22]

Data Presentation: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Aliphatic (CH₂) |

| ~1670 | C=O Stretch (Amide I) | Secondary Amide |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1540 | N-H Bend (Amide II) | Secondary Amide |

| ~1220 | C-N Stretch | Amide / Amine |

| ~1150-1250 | C-F Stretch | Fluoroaromatic |

Note: Peak positions are approximate.[20][21][22][23][24]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Method Validation and Conclusion

While this guide focuses on structure elucidation, it is critical that these analytical methods are validated if they are to be used for routine quality control in a regulated environment.[2][4] Method validation is a documented process demonstrating that a procedure is suitable for its intended purpose, ensuring accuracy, precision, specificity, and robustness according to guidelines from bodies like the ICH.[3][25][26]

References

- Tandem Mass Spectrometry - PubMed.

- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing - Lincoln Manufacturing.

- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem.

- The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry - Pittcon.

- Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry - PMC - PubMed Central.

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE.

- Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC.

- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV - Pharmaguideline.

- Structural Elucidation - RFI - Rosalind Franklin Institute.

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed.

- Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones - Benchchem.

- Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate.

- Analytical method validation: A brief review - Journal of Global Trends in Pharmaceutical Sciences.

- A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma.

- Mass Fragmentation Characteristics of Piperazine Analogues - Journal of Chinese Mass Spectrometry Society.

- Analytical Method Validation Parameters: An Updated Review - Asian Journal of Pharmaceutical Research.

- N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide | C12H16FN3O | CID 1832909 - PubChem.

- Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation - ResearchGate.

- Rational structural design of N-phenylpiperazine derivatives 4 and 5... - ResearchGate.

- Organic Nitrogen Compounds, VII: Amides—The Rest of the Story - Spectroscopy Online.

- Chemical structures of nine N -phenylpiperazine derivatives. Compound 1 - ResearchGate.

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - Indonesian Journal of Science and Technology.

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing.

- Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib.

- Synthesis, dynamic NMR characterization and XRD studies of novel N, N′-substituted piperazines for bioorthogonal labeling - PubMed.

- 2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-fluorophenyl)acetamide - BenchChem.

- State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH.

- FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - ACS Omega.

- FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PubMed Central.

- Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine - ResearchGate.

- Basic 1H- and 13C-NMR Spectroscopy - ScienceDirect.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling - Oak Ridge National Laboratory.

- Chapter 5: Acquiring 1 H and 13 C Spectra - Royal Society of Chemistry.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.

- 1 H NMR spectra of compound 3a measured in five different solvents - ResearchGate.

- N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide - PubChem.

- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - MDPI.

- N-(2-Chloro-phenyl)-2-(4-phenyl-piperazin-1-yl)-acetamide - SpectraBase.

- 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide - BLDpharm.

- N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase.

- N-(4-(N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide - BLDpharm.

- N-(4-Fluorophenyl)-2-(4-propioloylpiperazin-1-yl)acetamide - BLD Pharm.

- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues - International Journal of Pharmacy and Pharmaceutical Sciences.

- Welcome To Hyma Synthesis Pvt. Ltd - Hyma Synthesis Pvt. Ltd.

- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed.

Sources

- 1. N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide | C12H16FN3O | CID 1832909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. upm-inc.com [upm-inc.com]

- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 4. emerypharma.com [emerypharma.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. books.rsc.org [books.rsc.org]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 23. pubs.acs.org [pubs.acs.org]

- 24. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 25. wjarr.com [wjarr.com]

- 26. globalresearchonline.net [globalresearchonline.net]

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide mechanism of action

An In-Depth Technical Guide to the Probable Mechanism of Action of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

Authored by: A Senior Application Scientist

Abstract

This compound is a synthetic organic compound featuring a core piperazine scaffold, a motif prevalent in numerous pharmacologically active agents. While this specific molecule is not extensively characterized in publicly available literature, its structural components—the 4-fluorophenylpiperazine (pFPP) moiety and the N-phenyl-acetamide group—are well-documented in medicinal chemistry and pharmacology. This technical guide synthesizes existing knowledge on these key structural fragments to propose a probable mechanism of action for this compound. We will delve into the anticipated interactions with central nervous system (CNS) targets, outline experimental methodologies for mechanism elucidation, and provide a framework for future research and development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential pharmacological profile of this and structurally related compounds.

Introduction: Deconstructing this compound

The rational design of novel therapeutics often involves the combination of known pharmacophores to achieve desired biological activity. This compound can be dissected into two primary functional components:

-

The 4-fluorophenylpiperazine (pFPP) Moiety: This is a well-known psychoactive entity, recognized for its interaction with serotonergic and other neurotransmitter systems.[1][2] The fluorine substitution on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and receptor binding affinity.[3]

-

The Piperazin-1-ylacetamide Linker: This structural motif is frequently employed in drug discovery to connect a pharmacophore (in this case, pFPP) to another chemical group, influencing the compound's overall physicochemical properties and target engagement.[4][5]

Given the established pharmacology of its constituent parts, it is highly probable that this compound functions as a modulator of CNS activity. The following sections will explore the most likely molecular targets and signaling pathways.

Proposed Mechanism of Action: A Multi-Target Hypothesis

Based on the known activities of its structural analogs, this compound is hypothesized to exert its effects through one or more of the following mechanisms:

Primary Hypothesis: Modulation of Serotonergic and Adrenergic Systems

The pFPP fragment is a known agonist at 5-HT1A serotonin receptors and also displays affinity for 5-HT2A and 5-HT2C receptors.[1] Furthermore, it has been shown to inhibit the reuptake of serotonin and norepinephrine.[1] Therefore, the primary mechanism of action of the parent compound is likely centered on the modulation of these pathways.

-

5-HT1A Receptor Agonism: Activation of presynaptic 5-HT1A autoreceptors would be expected to reduce the firing rate of serotonergic neurons, leading to a decrease in serotonin release. Postsynaptic 5-HT1A receptor activation in regions like the hippocampus and cortex is associated with anxiolytic and antidepressant effects.

-

Serotonin and Norepinephrine Reuptake Inhibition: By blocking the serotonin transporter (SERT) and norepinephrine transporter (NET), the compound would increase the synaptic concentrations of these neurotransmitters, a mechanism shared with many antidepressant medications.

Diagram 1: Proposed Serotonergic and Adrenergic Modulation

Caption: Proposed modulation of serotonergic and adrenergic neurotransmission.

Secondary Hypothesis: Cholinesterase Inhibition

Piperazine and acetamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] Inhibition of these enzymes increases acetylcholine levels in the brain, a therapeutic strategy for Alzheimer's disease.

-

Potential for Dual Inhibition: Some piperazine derivatives have shown inhibitory activity against both AChE and BChE.[6] The this compound scaffold could potentially fit into the active sites of these enzymes.

Exploratory Hypothesis: Anticonvulsant Activity

Structurally similar N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated anticonvulsant effects in animal models, particularly in the maximal electroshock (MES) seizure model.[5] This activity is often associated with the modulation of voltage-gated sodium channels.

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action, a systematic series of in vitro and in vivo experiments are required.

In Vitro Characterization

Protocol 1: Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound for key CNS receptors.

-

Methodology:

-

Prepare cell membrane homogenates expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, SERT, NET, and dopamine D2 receptors).

-

Incubate the membrane preparations with a specific radioligand for each target.

-

Add increasing concentrations of this compound to displace the radioligand.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the inhibition constant (Ki) from the IC50 values using the Cheng-Prusoff equation.

-

-

Expected Outcome: Quantitative binding affinity data (Ki values) for each receptor target, indicating the compound's potency and selectivity.

Protocol 2: Enzyme Inhibition Assays

-

Objective: To assess the inhibitory potential of the compound against AChE and BChE.

-

Methodology (Ellman's Assay):

-

Prepare solutions of purified human AChE and BChE.

-

Pre-incubate the enzymes with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Monitor the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to enzyme activity.

-

Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

-

Expected Outcome: IC50 values for AChE and BChE inhibition, determining the compound's potency as a cholinesterase inhibitor.

Diagram 2: Experimental Workflow for In Vitro Characterization

Caption: Workflow for in vitro mechanism of action studies.

Cellular and In Vivo Validation

Following in vitro characterization, promising activities should be further investigated in cellular and animal models to confirm the mechanism of action and assess the physiological effects. This could include functional assays (e.g., cAMP accumulation for G-protein coupled receptors), electrophysiology studies on neuronal slices, and behavioral models in rodents (e.g., forced swim test for antidepressant-like effects, elevated plus maze for anxiolytic-like effects).

Data Summary and Interpretation

The following table provides a hypothetical summary of expected data from the initial in vitro screening, which would guide further development.

| Target | Assay Type | Expected Potency (Ki or IC50) | Implication for Mechanism of Action |

| 5-HT1A Receptor | Radioligand Binding | < 100 nM | Potent interaction with a key serotonergic autoreceptor. |

| Serotonin Transporter (SERT) | Radioligand Binding | < 500 nM | Moderate inhibition of serotonin reuptake. |

| Norepinephrine Transporter (NET) | Radioligand Binding | < 1 µM | Weaker inhibition of norepinephrine reuptake. |

| Acetylcholinesterase (AChE) | Enzyme Inhibition | > 10 µM | Likely not a primary mechanism of action. |

| Butyrylcholinesterase (BChE) | Enzyme Inhibition | > 10 µM | Likely not a primary mechanism of action. |

Conclusion and Future Directions

While this compound is not a widely studied compound, a thorough analysis of its structural components allows for the formulation of a robust, testable hypothesis regarding its mechanism of action. The available evidence strongly suggests that this compound is likely to be a modulator of the serotonergic and adrenergic systems, with a primary action on 5-HT receptors and monoamine transporters. The outlined experimental protocols provide a clear path forward for elucidating its precise pharmacological profile. Future research should focus on confirming these primary targets, exploring downstream signaling events, and evaluating its therapeutic potential in relevant animal models of CNS disorders.

References

- N-(4-Ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide - Benchchem. (URL: )

- N,N-diethyl-2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide - EvitaChem. (URL: )

- 2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-fluorophenyl)acetamide - Chemical Synthesis and Mechanism of Action. (URL: )

-

para-Fluorophenylpiperazine - Wikipedia. (URL: [Link])

-

Current Awareness of Piperazines: Pharmacology and Toxicology - PubMed. (URL: [Link])

-

Effects of a (4-Fluorophenyl)piperazine Derivative (Substance IIIv) on the Cardiovascular Functions - proLékaře.cz. (URL: [Link])

-

Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed. (URL: [Link])

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors - ResearchGate. (URL: [Link])

-

Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed. (URL: [Link])

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile - ResearchGate. (URL: [Link])

-

The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism - PMC - PubMed Central. (URL: [Link])

-

Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations - ResearchGate. (URL: [Link])

-

N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride 1g - Dana Bioscience. (URL: [Link])

-

N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide - PubChem. (URL: [Link])

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed Central. (URL: [Link])

-

Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted... - ResearchGate. (URL: [Link])

-

Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - NIH. (URL: [Link])

Sources

- 1. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

This guide provides a comprehensive technical overview of the potential biological activities of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes the known attributes of the piperazine scaffold with detailed methodologies for the robust evaluation of this specific compound. While direct experimental data for this compound is limited in publicly accessible literature, this guide establishes a predictive framework for its investigation based on the well-documented activities of structurally related analogs.

Introduction: The Piperazine Scaffold as a Privileged Structure

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 offers a versatile scaffold for drug design, enabling favorable pharmacokinetic properties and diverse interactions with biological targets.[3] Derivatives of piperazine have been successfully developed into drugs for a wide array of conditions, including cancer, neurological disorders, and infectious diseases.[4][5]

The core structure of this compound combines the piperazine moiety with an N-(4-fluorophenyl)-acetamide group. The 4-fluorophenyl substituent is known to enhance metabolic stability and can improve blood-brain barrier penetration, making it a common feature in centrally acting agents.[6] The acetamide linker provides a flexible connection to the piperazine ring, allowing for optimal positioning within target binding sites. Based on these structural features and the extensive literature on similar compounds, this compound is a compelling candidate for investigation in several therapeutic areas.

Predicted Biological Activities and Mechanistic Hypotheses

Given the established pharmacology of its constituent moieties, this compound is predicted to exhibit biological activity in three primary domains: oncology, central nervous system (CNS) disorders, and infectious diseases.

Anticancer Activity

Numerous piperazine derivatives have demonstrated potent anticancer activity.[2][7] The proposed mechanisms of action are diverse and often involve the modulation of key signaling pathways that are dysregulated in cancer.

Hypothesized Mechanism of Action:

-

Kinase Inhibition: The piperazine scaffold is a common feature in kinase inhibitors, where it often serves as a linker to position the molecule within the ATP-binding pocket of the enzyme.[3]

-

Induction of Apoptosis: Many cytotoxic agents exert their effects by inducing programmed cell death. Piperazine-containing compounds have been shown to trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and activation of caspase cascades.[8][9]

-

Cell Cycle Arrest: Disruption of the cell cycle is a hallmark of many anticancer drugs. It is plausible that this compound could induce cell cycle arrest at specific checkpoints, thereby inhibiting tumor cell proliferation.[8]

Caption: Potential anticancer mechanisms of action.

Central Nervous System (CNS) Activity

The ability of the 4-fluorophenyl group to potentially facilitate blood-brain barrier penetration, coupled with the known neuropharmacological activities of piperazine derivatives, suggests a strong possibility of CNS effects.[6][10]

Hypothesized Mechanism of Action:

-

Receptor Modulation: Arylpiperazine derivatives are well-known modulators of various neurotransmitter receptors, including dopamine (D2) and serotonin (5-HT) receptors.[10][11] These interactions are the basis for the antipsychotic, antidepressant, and anxiolytic effects of many approved drugs.[5]

-

Ion Channel Blockade: Some piperazine-containing compounds have been shown to interact with voltage-gated ion channels, a mechanism relevant to anticonvulsant activity.[12]

Caption: Potential CNS mechanisms of action.

Antimicrobial Activity

The piperazine nucleus is a common scaffold in a variety of antimicrobial agents.[1][13]

Hypothesized Mechanism of Action:

-

Enzyme Inhibition: Piperazine derivatives can inhibit essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase, leading to bacterial or fungal cell death.[14]

-

Disruption of Cell Membrane Integrity: Some antimicrobial compounds act by disrupting the microbial cell membrane, leading to leakage of cellular contents and cell death.

Caption: Potential antimicrobial mechanisms of action.

Experimental Protocols for Biological Evaluation

The following protocols provide a robust framework for the systematic evaluation of the biological activities of this compound.

In Vitro Cytotoxicity and Proliferation Assays

1. MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability.[8]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

-

2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.[5]

-

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

-

Protocol:

-

Treat cells with this compound as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the LDH substrate.

-

Incubate and measure the absorbance according to the manufacturer's instructions.

-

Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis agent).

-

Apoptosis and Cell Cycle Analysis

1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cells with the compound and harvest both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark and analyze by flow cytometry.

-

2. Cell Cycle Analysis by PI Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8]

-

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

-

Protocol:

-

Treat cells with the compound, harvest, and fix them in cold ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cells with PI.

-

Analyze the DNA content by flow cytometry.

-

CNS Target Engagement Assays

1. Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity of the compound to specific CNS receptors, such as dopamine D2 or serotonin 5-HT2A receptors.[11]

-

Principle: The compound competes with a radiolabeled ligand for binding to the target receptor expressed in cell membranes. The amount of radioactivity bound to the membranes is measured, and the inhibitory constant (Ki) of the compound is calculated.

-

Protocol:

-

Prepare cell membranes from cells stably expressing the target receptor.

-

Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of this compound.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 and Ki values.

-

Antimicrobial Susceptibility Testing

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

-

Principle: The microorganism is grown in a liquid medium containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration at which no growth is observed.

-

Protocol:

-

Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plate under appropriate conditions.

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density.

-

2. Agar Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of a compound.[4]

-

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.

-

Protocol:

-

Prepare a uniform lawn of the test microorganism on an agar plate.

-

Apply a sterile paper disk impregnated with a known concentration of this compound to the surface of the agar.

-

Incubate the plate.

-

Measure the diameter of the zone of inhibition.

-

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Cytotoxicity Data

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| MCF-7 | This compound | 48 | Value |

| PC-3 | This compound | 48 | Value |

| A549 | This compound | 48 | Value |

Table 2: Hypothetical Receptor Binding Affinity Data

| Receptor | Radioligand | Compound | Ki (nM) |

| Dopamine D2 | [3H]-Spiperone | This compound | Value |

| Serotonin 5-HT2A | [3H]-Ketanserin | This compound | Value |

Table 3: Hypothetical Antimicrobial Activity Data

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus | This compound | Value |

| Escherichia coli | This compound | Value |

| Candida albicans | This compound | Value |

Conclusion

This compound is a compound of significant interest for drug discovery due to its privileged piperazine scaffold and the presence of a fluorophenyl moiety. Based on the extensive literature on structurally related compounds, it is predicted to possess anticancer, CNS, and antimicrobial activities. This technical guide provides a comprehensive framework for the systematic investigation of these potential biological activities, from initial in vitro screening to more detailed mechanistic studies. The provided protocols are robust and well-established, ensuring the generation of high-quality, reproducible data. Further investigation of this compound is warranted to fully elucidate its therapeutic potential.

References

- Ningbo Innopharmchem Co., Ltd.

- BenchChem.

- de Freitas, R. M., et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 2018.

- BenchChem.

- BenchChem. The Pharmacophore Blueprint of Piperazine Derivatives: A Technical Guide for Drug Discovery.

- BenchChem. N-(4-Ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide.

- Kant, R., & Maji, S.

- Al-Ghorbani, M., et al. Piperazine Heterocycles as Potential Anticancer Agents: A Review.

- BioWorld Science. Piperazine derivatives synthesized at Samjin exert potent antitumor activity with low toxicity. 2000.

- EvitaChem. 2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-fluorophenyl)acetamide.

- Danagoudar, A., et al. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 2020.

- PharmacologyOnLine.

- Słoczyńska, K., et al. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)

- Der Pharma Chemica.

- Hosseinzadeh, L., et al. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 2013.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. | BioWorld [bioworld.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-fluorophenyl)-2-piperazin-1-ylacetamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide is a synthetic organic compound featuring a core structure that is of significant interest in medicinal chemistry and drug discovery. The molecule integrates a 4-fluorophenyl group, an acetamide linker, and a piperazine moiety, structural motifs that are prevalent in a variety of biologically active compounds. The presence of the piperazine ring, a common pharmacophore, suggests potential interactions with various biological targets, particularly within the central nervous system (CNS). The fluorophenyl group can influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity. This technical guide provides a comprehensive overview of the chemical identity, synthesis, and potential biological activities of this compound, offering valuable insights for researchers engaged in the exploration of novel therapeutic agents.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized below, providing a clear identification of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 256943-82-5, RefChem:827643, 993-772-1 | |

| CAS Number | 256943-82-5 | |

| Molecular Formula | C12H16FN3O | |

| Molecular Weight | 237.27 g/mol | |

| Chemical Structure |  |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. This involves the initial synthesis of the intermediate, 2-chloro-N-(4-fluorophenyl)acetamide, followed by a nucleophilic substitution reaction with piperazine.

Synthetic Pathway Overview

Caption: Synthetic route for this compound.

Step 1: Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide

This initial step involves the acylation of 4-fluoroaniline with chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Dissolve 4-fluoroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess base, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(4-fluorophenyl)acetamide.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Step 2: Synthesis of this compound

The final product is obtained by the reaction of the chloroacetamide intermediate with piperazine. This is a nucleophilic substitution reaction where the secondary amine of piperazine displaces the chloride ion.

-

Dissolve 2-chloro-N-(4-fluorophenyl)acetamide (1 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add piperazine (2-3 equivalents) to the solution. The excess piperazine acts as both the nucleophile and the base to neutralize the HCl formed.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not extensively published, the structural motifs present in the molecule suggest a high potential for activity within the central nervous system.

Anticonvulsant and Antipsychotic Potential

Derivatives of N-phenyl-2-(piperazin-1-yl)acetamide have been investigated for their anticonvulsant properties.[1][2] These studies suggest that the core scaffold of this compound may interact with key targets in the CNS implicated in epilepsy and other neurological disorders. The mechanism of action for similar compounds has been linked to the modulation of voltage-gated sodium channels.[1]

Furthermore, the piperazine moiety is a well-known pharmacophore in many antipsychotic drugs, often targeting dopamine and serotonin receptors. The 4-fluorophenyl group is also a common feature in several CNS-active drugs, contributing to favorable blood-brain barrier penetration and metabolic stability. This suggests that this compound could be a candidate for screening for antipsychotic activity.

Sigma Receptor Binding

The N-benzyl- and N-phenyl-piperazine acetamide scaffold has been associated with binding to sigma (σ) receptors.[3] Sigma receptors are implicated in a variety of neurological functions and are considered therapeutic targets for several CNS disorders. The affinity for σ1 and σ2 receptors could be a key aspect of the pharmacological profile of this compound.

Hypothetical Screening Workflow

To elucidate the biological activity of this compound, a systematic screening approach is recommended.

Caption: A proposed workflow for the biological screening of the title compound.

Conclusion

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug development. Its straightforward synthesis and the presence of key pharmacophoric features suggest a high potential for biological activity, particularly within the central nervous system. This guide provides a foundational understanding of its chemical nature, a reliable synthetic route, and a rationale for its potential therapeutic applications. Further investigation into its pharmacological profile is warranted to fully elucidate its therapeutic potential.

References

-

PubChem. Compound Summary for CID 1832909, N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 532065, 2-chloro-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

- Mach, R. H., et al. (2006). N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. In Molecular Imaging and Contrast Agent Database (MICAD).

- Obniska, J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research, 37(10), 1266–1277.

- Kaminski, K., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 66(5), 817-824.

Sources

- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered diazacyclohexane, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its frequent appearance in a multitude of clinically successful drugs is a testament to its unique combination of physicochemical properties and synthetic tractability.[1][2][3] This guide provides an in-depth exploration of the discovery and synthesis of novel piperazine derivatives. Moving beyond a simple recitation of methods, we will dissect the causality behind experimental choices, from classical N-functionalization strategies to the burgeoning field of direct C-H functionalization. Detailed, field-tested protocols for key synthetic transformations are provided, alongside a critical analysis of structure-activity relationships (SAR) across different therapeutic targets. Furthermore, this guide emphasizes the importance of robust analytical characterization and provides visual frameworks for understanding both synthetic workflows and the biological pathways these derivatives modulate.

The Piperazine Moiety: A Privileged Structure in Medicinal Chemistry

The prevalence of the piperazine core in pharmaceuticals is not coincidental.[3][4] Its utility stems from a unique confluence of properties that favorably influence a molecule's pharmacokinetic and pharmacodynamic profile.[2]

-

Physicochemical Advantages : As a diprotic base, piperazine's two nitrogen atoms (pKa ≈ 5.7 and 9.8) can be strategically manipulated. The ability to be protonated at physiological pH enhances aqueous solubility, a critical factor for bioavailability.[2] The ring's chair conformation provides a three-dimensional scaffold, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[1]

-

Pharmacokinetic Tuning : The piperazine moiety is often employed to improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its introduction can enhance solubility, tune lipophilicity, and provide metabolic handles, thereby improving oral bioavailability and half-life.

-

Pharmacodynamic Versatility : The piperazine ring serves as a versatile linker or a core scaffold that can present pharmacophoric elements to a wide array of biological targets.[1] This has led to the development of piperazine-containing drugs across numerous therapeutic areas, including oncology (e.g., Imatinib), central nervous system (CNS) disorders (e.g., Olanzapine), and infectious diseases.[3][5]

Synthetic Strategies for Piperazine Functionalization

The derivatization of the piperazine core can be broadly categorized into two main approaches: functionalization at the nitrogen atoms (N-functionalization) and the more recent, advanced strategies for functionalization at the carbon atoms (C-H functionalization). The choice of strategy is dictated by the desired final structure, the availability of starting materials, and considerations of efficiency and scalability.

N-Functionalization: The Classical Approach

Modification of the two nitrogen atoms has been the traditional and most common method for generating diverse piperazine libraries. About 80% of piperazine-containing drugs feature substituents only at these nitrogen positions.[3][4]

The formation of the C-N bond between an aryl group and a piperazine nitrogen is a cornerstone transformation. Two major catalytic methods dominate this space: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

-

Ullmann Condensation : This classical reaction utilizes a copper catalyst, often requiring high temperatures (frequently >200 °C) and polar, high-boiling solvents.[6] Traditionally, it was best suited for aryl halides activated by electron-withdrawing groups. While modern advancements have introduced more soluble copper catalysts and ligands (like phenanthroline) that allow for milder conditions, the Ullmann reaction is often considered less general and more substrate-limited compared to its palladium-catalyzed counterpart.[5][6]

-

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction has become the gold standard for C-N bond formation due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions (typically 80-110 °C).[5] The success of this reaction is highly dependent on the choice of a sterically hindered phosphine ligand, which facilitates the key reductive elimination step in the catalytic cycle. It is often the preferred method for complex molecule synthesis where sensitive functional groups must be preserved.

The following diagram illustrates a typical workflow for generating N,N'-disubstituted piperazine derivatives, comparing the classical Ullmann and modern Buchwald-Hartwig approaches for the initial N-arylation step.

Caption: General workflow for N,N'-disubstituted piperazine synthesis.

This protocol describes a general procedure for the palladium-catalyzed N-arylation of N-Boc-piperazine with an aryl bromide.

Materials:

-

Aryl bromide (1.0 equiv)

-

N-Boc-piperazine (1.2 equiv)

-

Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (2 mol%)

-

XantPhos (4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube, add the aryl bromide, N-Boc-piperazine, and sodium tert-butoxide.

-

In a separate vial, dissolve the Pd₂(dba)₃ and XantPhos in a small amount of anhydrous toluene.

-

Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

-

Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-N'-Boc-piperazine.

C-H Functionalization: The New Frontier

While N-functionalization provides vast chemical diversity, direct modification of the piperazine ring's C-H bonds represents a powerful strategy for accessing novel three-dimensional chemical space.[3] This approach allows for the late-stage modification of complex molecules and the creation of derivatives that are inaccessible through traditional methods.[4] Visible-light photoredox catalysis has emerged as a key enabling technology in this domain.[3][4]

Photoredox catalysis utilizes a photocatalyst (often an iridium or ruthenium complex, or an organic dye) that, upon absorbing visible light, can engage in single-electron transfer (SET) processes with organic substrates.[3] In the context of piperazine C-H alkylation, the general mechanism proceeds as follows:

-

Excitation : The photocatalyst (PC) absorbs a photon, promoting it to an excited state (PC*).

-

Oxidation : The excited photocatalyst oxidizes the electron-rich piperazine nitrogen to form a nitrogen-centered radical cation.

-

Deprotonation : A mild base removes a proton from the carbon adjacent (α) to the radical cation, generating a key α-amino radical intermediate.

-

Radical Addition : The α-amino radical adds to a Michael acceptor (e.g., an acrylate or vinyl sulfone).

-

Reduction & Turnover : The resulting radical anion is reduced by the reduced form of the photocatalyst, turning over the catalytic cycle and yielding the C-alkylated piperazine product after protonation.

This protocol is adapted from seminal work in the field of photoredox C-H functionalization.[7][8][9]

Materials:

-

N-Boc-N'-aryl-piperazine (1.0 equiv)

-

Michael acceptor (e.g., ethyl acrylate) (3.0 equiv)

-

fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) (1 mol%)

-

Sodium acetate (NaOAc) (1.5 equiv)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

In a vial, dissolve the N-Boc-N'-aryl-piperazine, Michael acceptor, fac-Ir(ppy)₃, and sodium acetate in anhydrous DMF.

-

Seal the vial with a septum and degas the solution by bubbling argon through it for 15 minutes.

-

Place the vial approximately 5-10 cm from a blue LED lamp and stir vigorously.

-

Irradiate the reaction mixture for 12-24 hours at room temperature. Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via flash column chromatography to afford the α-alkylated piperazine derivative.

Structure-Activity Relationship (SAR) and Biological Targets

The true value of synthesizing novel piperazine derivatives lies in their potential to interact with biological targets and elicit a therapeutic effect. Understanding the relationship between a molecule's structure and its biological activity is paramount in drug discovery.

Piperazine Derivatives as Kinase Inhibitors

The piperazine scaffold is a key feature in numerous FDA-approved kinase inhibitors.[5] It often serves as a linker connecting key pharmacophoric fragments that bind to the ATP-binding pocket of the target kinase. The basicity of the piperazine nitrogen can also be crucial for forming salt bridges with acidic residues in the hinge region of the kinase.

Table 1: SAR of Piperazine-based CDK4/6 Inhibitors

| Compound | R1 | R2 | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | Reference |

| Palbociclib | Acetyl | H | 9 | 15 | [6] |

| Ribociclib | Dimethylaminoacetyl | H | 10 | 39 | [6] |

| Trilaciclib | Spirocyclic | H | 1 | 4 | [6] |

| Abemaciclib | Ethyl | F | 2 | 10 | [6] |

This table is a representative summary based on publicly available data for approved drugs.

The data illustrates that even subtle changes to the N-substituents on the piperazine ring can significantly modulate potency and selectivity against different kinase isoforms.

Piperazine Derivatives Targeting GPCRs

Arylpiperazine derivatives are a major class of compounds that target G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are critical in the treatment of neuropsychiatric disorders.[1]

Many antipsychotic drugs containing a piperazine moiety function as antagonists or partial agonists at the Dopamine D2 receptor (D2R). The diagram below illustrates the canonical G-protein dependent signaling pathway initiated by dopamine binding to the D2R, and the subsequent inhibition by a typical piperazine-based antagonist.

Caption: Simplified Dopamine D2 receptor signaling pathway.

Table 2: SAR of Piperazine-based CXCR4 Antagonists

| Compound | R (Side Chain) | CXCR4 IC₅₀ (nM) | Reference |

| Parent (TIQ-15) | n-Butylamine | 2.0 | [10] |

| Analog 15 | N-Ethyl-piperazine | 13.0 | [10] |

| Analog 16 | N-Propyl-piperazine | 2.0 | [10] |

| Analog 17 | N-Butyl-piperazine | 1.8 | [10] |

Data adapted from reference[10].

This table clearly demonstrates the impact of the N-alkyl substituent on the piperazine side chain. While an ethyl group decreases activity compared to the parent compound, extending the alkyl chain to propyl or butyl restores or slightly improves potency, providing critical insights for further optimization.

Analytical Characterization of Novel Derivatives

The synthesis of a novel compound is incomplete without rigorous characterization to confirm its structure and purity. A combination of spectroscopic and chromatographic techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules. For a typical N-aryl-N'-alkyl piperazine, one would expect to see characteristic signals for the aromatic protons, the aliphatic protons on the piperazine ring (often complex multiplets between 2.5-4.0 ppm), and the protons on the alkyl substituent.[11][12][13][14] The integration of the signals confirms the proton count, and coupling patterns provide information about neighboring protons.

-